molecular formula C6H5N3O B15208054 [1,2,4]triazolo[4,3-a]pyridin-5(1H)-one CAS No. 501016-88-2

[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one

Cat. No.: B15208054
CAS No.: 501016-88-2
M. Wt: 135.12 g/mol
InChI Key: LIIAYXADDDYKPZ-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen-Containing Heterocycles in Academic Research

Fused nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry and drug discovery. These organic compounds, characterized by at least two rings sharing a common bond and containing at least one nitrogen atom within the ring structure, are integral to a vast array of biologically active molecules. Their prevalence is notable, with a significant percentage of all physiologically active drugs containing at least one heterocyclic or heteroatom-containing structure.

Importance of thersc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine Scaffold in Chemical Sciences

Within the broad class of fused nitrogen heterocycles, the rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold is a privileged structure in chemical and pharmaceutical sciences. This bicyclic system, formed by the fusion of a triazole and a pyridine (B92270) ring, is the backbone for a multitude of compounds exhibiting a wide spectrum of biological activities.

Derivatives of the rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine core have been investigated for various therapeutic applications. Research has demonstrated their potential as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal agents. nih.gov Furthermore, this scaffold is a key component in the design of drugs targeting the central nervous system; for instance, it forms the chemical basis for the antidepressant Trazodone. nih.gov The adaptability of the scaffold allows for substitutions at various positions, leading to a wide range of pharmacological profiles. For example, different derivatives have been synthesized and evaluated as potential antimalarial agents and as inhibitors of enzymes like c-Met kinase. drugbank.comnih.gov

Table 1: Investigated Biological Activities of the rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine Scaffold

Biological ActivityReference
Antifungal nih.gov
Insecticidal nih.gov
Antibacterial nih.gov
Anticonvulsant nih.gov
Antioxidant nih.gov
Herbicidal nih.govresearchgate.net
Antidepressant nih.gov
Antimalarial nih.gov
c-Met Inhibition drugbank.com

Specific Focus onrsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one Derivatives

While the broader rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine family is well-documented, specific research focusing solely on the rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one isomer and its derivatives is more niche. This particular structure is characterized by a ketone group at the 5-position of the pyridine ring. The introduction of this carbonyl group significantly alters the electronic properties and potential intermolecular interactions of the molecule compared to other derivatives, such as the rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one. nih.govresearchgate.net

The synthesis of such specific isomers often requires tailored synthetic routes. While general methods for creating the rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine core are available, such as the one-pot synthesis from 2-hydrazinopyridine (B147025) and aldehydes or the palladium-catalyzed addition of hydrazides to 2-chloropyridine, achieving substitution at the 5-position with an oxo group necessitates specific precursors and reaction conditions. rsc.orgorganic-chemistry.org Research into the unique biological activities and potential applications of the -5(1H)-one derivatives is an active area of investigation, aiming to explore how this structural feature influences the compound's pharmacological profile.

Historical Context and Evolution of Research onrsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one Systems

The study of triazolo-fused heterocycles has a history stretching back over a century, with the first report of the related 1,2,4-triazolo[1,5-a]pyrimidine scaffold appearing in 1909. nih.gov The initial synthesis and exploration of the rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine core followed, with interest growing as its diverse biological potential was uncovered.

The evolution of research in this area has been driven by advances in synthetic organic chemistry, which have provided more efficient and versatile methods for the construction and derivatization of the core scaffold. researchgate.netresearchgate.net Early synthetic routes have been refined and expanded upon, allowing for the creation of large libraries of compounds for high-throughput screening. The development of sophisticated analytical and computational tools has further accelerated research, enabling more rational drug design and a deeper understanding of structure-activity relationships. While the historical development of the broader class of triazolopyridines is well-documented, the specific timeline and evolution of research focusing exclusively on the rsc.orgorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one system represent a more recent chapter in the ongoing exploration of this important class of heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501016-88-2

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1H-[1,2,4]triazolo[4,3-a]pyridin-5-one

InChI

InChI=1S/C6H5N3O/c10-6-3-1-2-5-8-7-4-9(5)6/h1-4,8H

InChI Key

LIIAYXADDDYKPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C=NNC2=C1

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization Of 1 2 3 Triazolo 4,3 a Pyridin 5 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-5(1H)-one derivatives, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and environment of hydrogen atoms within a molecule. In the analysis of substituted ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-5(1H)-one derivatives, the chemical shifts (δ) and coupling constants (J) of the aromatic protons on the pyridine (B92270) ring are particularly informative.

For instance, in a series of N-((6-(trifluoromethyl)- ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)methyl) substituted benzamides, the protons on the triazolopyridine core exhibit characteristic signals. The proton at position 8 typically appears as a multiplet around δ 7.98-7.94 ppm, while the proton at position 7 resonates as a doublet of doublets. The proton at position 5 is often observed as a singlet at a higher field. nih.gov

In another example, for N-((6-(trifluoromethyl)- ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the proton at position 5 at δ 9.28 ppm and a multiplet for the protons at positions 7 and 8 between δ 8.00-7.96 ppm. The methylene (B1212753) protons of the methyl group at position 3 appear as a singlet at δ 5.18 ppm. nih.gov

The specific chemical shifts and splitting patterns are highly dependent on the nature and position of the substituents on both the triazolopyridine ring and any appended groups.

Table 1: Representative ¹H NMR Spectral Data for Substituted ekb.egnih.govnih.govtriazolo[4,3-a]pyridine Derivatives in DMSO-d₆

CompoundH-5 (δ, ppm)H-7 (δ, ppm)H-8 (δ, ppm)Other key signals (δ, ppm)
N-((6-(trifluoromethyl)- ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide9.28 (s)8.00-7.96 (m)8.00-7.96 (m)5.18 (s, CH₂)
3-Bromo-4-hydroxy-N-((6-(trifluoromethyl)- ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)methyl)benzamide9.25 (s)7.98-7.94 (m)7.98-7.94 (m)5.04 (d, J=5.6 Hz, CH₂)
N-((6-(trifluoromethyl)- ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)methyl)-9H-fluorene-4-carboxamide9.33 (s)8.04 (d, J=9.7 Hz)7.67-7.76 (m)5.19 (d, J=5.8 Hz, CH₂), 3.93 (s, fluorene (B118485) CH₂)

Data sourced from a study on IDO1 inhibitors. nih.gov

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-5(1H)-one core are characteristic of their electronic environment.

In N-((6-(trifluoromethyl)- ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)methyl) substituted derivatives, the carbon atoms of the triazolopyridine ring system show distinct resonances. For example, in the ¹³C NMR spectrum of N-((6-(trifluoromethyl)- ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide, key signals for the triazolopyridine moiety appear at δ 149.4, 147.0, 125.6 (q, J=6.3 Hz), 124.1 (q, J=320 Hz), 123.5, 117.2, and 116.2 (q, J=33.6 Hz) ppm. The carbonyl carbon of the pyridinone ring is expected to resonate at a significantly downfield shift. nih.gov The presence of the trifluoromethyl group introduces characteristic quartet signals due to C-F coupling.

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted ekb.egnih.govnih.govtriazolo[4,3-a]pyridine Derivative

CompoundC=OTriazole Ring CarbonsPyridine Ring CarbonsCF₃
3-Bromo-4-hydroxy-N-((6-(trifluoromethyl)- ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)methyl)benzamide165.9 (amide)149.4, 147.1125.8 (q, J=6.3 Hz), 123.5, 117.2, 116.4, 116.2 (q, J=33.6 Hz)124.1 (q, J=320 Hz)

Data obtained from DMSO-d₆ solvent. nih.gov

³¹P NMR Spectroscopy for Phosphonylated Derivatives

Phosphorus-31 NMR (³¹P NMR) is a powerful tool for the characterization of organophosphorus compounds. For phosphonylated derivatives of ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-5(1H)-one, ³¹P NMR provides direct information about the chemical environment of the phosphorus atom.

In a study on the synthesis of ( ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-3-ylmethyl)phosphonates, the ³¹P NMR chemical shifts were found to be in the range of δ 18-25 ppm. For example, diisopropyl ( ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-3-ylmethyl)phosphonate showed a ³¹P NMR signal at δ 18.40 ppm in CDCl₃. beilstein-journals.org The chemical shift is influenced by the substituents on both the triazolopyridine ring and the phosphonate (B1237965) group. For instance, a derivative with a nitro group at the 6-position exhibited a downfield shift to δ 24.53 ppm. beilstein-journals.org

Table 3: ³¹P NMR Chemical Shifts for Di-alkyl ( ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-3-ylmethyl)phosphonate Derivatives in CDCl₃

Substituent at 6-positionAlkyl Group of Phosphonate³¹P Chemical Shift (δ, ppm)
HIsopropyl18.40
ClIsopropyl18.12
NO₂Methyl24.53

Data from a study on the synthesis of phosphonylated derivatives. beilstein-journals.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C NMR signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-5(1H)-one derivatives, COSY spectra would reveal the connectivity of the protons on the pyridine ring, aiding in their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule. For instance, an HMBC spectrum could show a correlation between the methylene protons at position 3 and the carbon atoms of the triazole ring, confirming their linkage.

While specific 2D NMR data for ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-5(1H)-one is not extensively reported, the application of these techniques is a standard and essential part of the structural elucidation of novel derivatives in this class.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-5(1H)-one derivatives are characterized by absorption bands corresponding to the various vibrational modes of the molecule.

Key characteristic absorption bands include:

N-H Stretching : A broad band in the region of 3100-3300 cm⁻¹ is typically observed for the N-H group in the triazole ring and any amide functionalities. nih.gov

C=O Stretching : A strong absorption band corresponding to the carbonyl group of the pyridinone ring is expected in the region of 1650-1700 cm⁻¹. For amide derivatives, this band can be observed around 1656 cm⁻¹. nih.gov

C=N and C=C Stretching : Absorptions for the C=N and C=C bonds of the aromatic rings are typically found in the 1400-1600 cm⁻¹ region. nih.gov

C-F Stretching : For trifluoromethyl-substituted derivatives, strong absorption bands due to C-F stretching are observed in the 1100-1300 cm⁻¹ range. nih.gov

For example, the FTIR spectrum of 3-bromo-4-hydroxy-N-((6-(trifluoromethyl)- ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)methyl)benzamide shows characteristic peaks at 3285 cm⁻¹ (N-H), 1656 cm⁻¹ (C=O, amide), and 1601 cm⁻¹ (C=N/C=C). nih.gov

Table 4: Characteristic FTIR Absorption Bands for a Substituted ekb.egnih.govnih.govtriazolo[4,3-a]pyridine Derivative

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3285
C-H Aromatic Stretch3054
C=O (Amide) Stretch1656
C=N / C=C Aromatic Stretch1601, 1539

Data for 3-Bromo-4-hydroxy-N-((6-(trifluoromethyl)- ekb.egnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)methyl)benzamide. nih.gov

FT-Raman Spectroscopy

Fourier-transform Raman (FT-Raman) spectroscopy has been employed to investigate the vibrational properties of the nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine scaffold. For instance, the FT-Raman spectrum of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a derivative, was recorded in the spectral range of 80–4000 cm⁻¹. nih.govmdpi.com This non-destructive technique provides valuable information on the molecular structure and bonding within the crystal lattice, complementing data from infrared spectroscopy. mdpi.com The use of a Nd:YAG laser with an excitation wavelength of 1064 nm is common in such analyses to minimize fluorescence. nih.gov The observed Raman bands are assigned to specific normal modes of vibration with the aid of computational methods, such as Density Functional Theory (DFT), which helps in the detailed analysis of the molecule's vibrational behavior. nih.govmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine derivatives. Electron Ionization Mass Spectrometry (EI-MS) has been used for the characterization of compounds such as 3-(pyridin-4-yl)- nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine, where the protonated molecular ion [M+H]⁺ was observed at m/z 197.2. mdpi.com This technique provides confirmation of the molecular mass of newly synthesized derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) offers a more precise determination of the mass-to-charge ratio, enabling the confirmation of the elemental formula of a compound with high accuracy. This is crucial for distinguishing between compounds with the same nominal mass. For several N-((6-(trifluoromethyl)- nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridin-3-yl)methyl) substituted amides, HRMS data has been pivotal for their characterization. nih.gov The measured m/z values are typically found to be in excellent agreement with the calculated theoretical values, often within a few parts per million (ppm), thus unequivocally confirming their elemental composition. nih.govmdpi.com

Below is a table summarizing HRMS data for a representative derivative.

Compound NameFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
N-((6-(Trifluoromethyl)- nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamideC₁₆H₁₂F₃N₆O361.1019361.1026

Table 1: High-Resolution Mass Spectrometry Data for a nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine Derivative. nih.gov

X-ray Crystallography and Solid-State Structure Analysis

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state. nih.govrsc.org This technique has been extensively applied to derivatives of nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine to determine their crystal structures, molecular geometries, and intermolecular interactions precisely. mdpi.comnih.gov

X-ray crystallographic studies have revealed that nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine derivatives commonly crystallize in the monoclinic system. nih.govmdpi.comresearchgate.net For example, 1,2,4-triazolo[4,3-a]pyridin-3-amine crystallizes in the centrosymmetric space group P2₁/n. nih.govmdpi.com Similarly, 3-(pyridin-4-yl)- nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine and its 6-bromo analog were both found to crystallize in the monoclinic space group P2₁/c. mdpi.comresearchgate.net The determination of the crystal system and space group is the first step in a full structural analysis, providing fundamental information about the symmetry of the unit cell.

CompoundCrystal SystemSpace GroupZ
1,2,4-triazolo[4,3-a]pyridin-3-amineMonoclinicP2₁/n8
3-(pyridin-4-yl)- nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridineMonoclinicP2₁/c4
6-bromo-3-(pyridin-4-yl)- nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridineMonoclinicP2₁/c4

Table 2: Crystallographic System and Space Group Data for nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine Derivatives. nih.govmdpi.commdpi.comresearchgate.net

The fused ring system of nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine is generally observed to be nearly planar. mdpi.com The planarity is quantified by the dihedral angle between the planes of the fused pyridine and triazole rings. In the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the asymmetric unit contains two independent molecules. nih.gov The dihedral angles between the pyridine and triazole rings for these two molecules are 3.1(1)° and 1.8(1)°, respectively, indicating a very slight deviation from complete planarity. nih.gov This near-planar conformation is a result of the significant conjugation within the fused aromatic system. mdpi.com

Intermolecular interactions, particularly hydrogen bonds, play a crucial role in defining the crystal packing of nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine derivatives. In the solid state of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the two independent molecules within the asymmetric unit are linked to each other through N–H···N hydrogen bonds. nih.govmdpi.com The amino group of one molecule acts as a hydrogen bond donor to a nitrogen atom in the triazole ring of the adjacent molecule, forming a characteristic R₂²(8) graph-set motif. nih.govmdpi.com These dimeric units are a key feature of the crystal packing. The presence of such extensive hydrogen bonding networks contributes significantly to the stability of the crystal structure. mdpi.com

Donor-H···AcceptorDescription
N–H···NLinks two independent molecules of 1,2,4-triazolo[4,3-a]pyridin-3-amine in the asymmetric unit. nih.govmdpi.com
C–H···NContributes to the extended network of hydrogen bonds in 3-(pyridin-4-yl)- nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine. mdpi.com

Table 3: Examples of Intermolecular Interactions in nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridine Derivatives.

Asymmetric Unit and Unit Cell Parameters

X-ray diffraction (XRD) studies are fundamental for determining the precise three-dimensional arrangement of atoms in a crystal, including the parameters of the unit cell and the contents of the asymmetric unit.

For 1,2,4-triazolo[4,3-a]pyridin-3-amine , XRD analysis revealed that it crystallizes in a monoclinic system with a P2₁/n space group. organic-chemistry.orgnih.gov The asymmetric unit contains two molecules of the compound, which are linked by N–H⋯N hydrogen bonds. organic-chemistry.orgnih.gov

Table 3: Crystallographic Data for rsc.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine Derivatives

Parameter 1,2,4-triazolo[4,3-a]pyridin-3-amine organic-chemistry.orgnih.gov 6-bromo-3-(pyridin-4-yl)- rsc.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine rsc.org
Crystal System Monoclinic Monoclinic
Space Group P2₁/n P2₁/c
a (Å) 5.5666 14.3213
b (Å) 12.6649 6.9452
c (Å) 16.8190 12.6860
β (º) 99.434 100.265
Volume (ų) Not specified 1241.62

| Z (molecules/unit cell) | 8 | 4 |

Crystallographic studies on 6-bromo-3-(pyridin-4-yl)- rsc.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine show it also crystallizes in the monoclinic space group P2₁/c. rsc.org

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the elemental composition (by percentage) of a compound. This data is used to confirm the empirical formula of a newly synthesized molecule, providing strong evidence for its proposed structure. The process involves combusting a small, precisely weighed sample and quantifying the resulting combustion products (such as carbon dioxide, water, and nitrogen gas).

While specific numerical data from elemental analysis of rsc.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridin-5(1H)-one derivatives are not detailed in the available literature, its application is a standard procedure in the characterization of such novel heterocyclic compounds. For instance, in the synthesis of novel 7-amino-1,3-disubstituted rsc.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyrimidin-5(1H)-ones, the structures of the newly synthesized compounds were established based on spectral data and elemental analyses, confirming their proposed molecular formulas. researchgate.net This underscores the importance of the technique in the verification of the synthesized structures within this class of compounds.

Computational and Theoretical Investigations Of 1 2 3 Triazolo 4,3 a Pyridin 5 1h One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intricacies of molecular systems. For the osi.lvnih.govresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one framework, these methods are employed to predict its properties with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. The B3LYP functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, is frequently chosen for its balance of accuracy and computational efficiency in studying triazole and triazolopyridine systems. osi.lvnih.gov This approach is adept at calculating optimized molecular geometries, vibrational frequencies, and various electronic properties of molecules similar to osi.lvnih.govresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one. researchgate.netzsmu.edu.uatandfonline.com Theoretical studies on related compounds have demonstrated that DFT calculations can reliably predict molecular structures that are in good agreement with experimental data obtained from X-ray crystallography. tandfonline.com

The choice of basis set is a critical component of quantum chemical calculations, as it defines the set of functions used to build the molecular orbitals. For triazolopyridine derivatives, the 6-311G(2d,2p) basis set is often employed in conjunction with the B3LYP functional. nih.gov This Pople-style basis set is characterized by its use of a triple-split valence description for each atom, augmented with diffuse functions and polarization functions on both heavy atoms and hydrogen atoms. This level of theory has been shown to provide a robust and accurate description of the electronic and structural properties of similar heterocyclic systems. nih.govresearchgate.net

Tautomerism and Isomer Stability Studies

The osi.lvnih.govresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one scaffold can exist in different tautomeric forms, and understanding their relative stabilities is crucial for predicting its chemical reactivity and biological activity.

Computational studies on analogous 3-amino osi.lvnih.govresearchgate.nettriazolo[4,3-a]pyrimidin-5-one have shown that DFT calculations can effectively determine the relative stability of various tautomers in both the gas phase and in solution. osi.lv For substituted 1,2,4-triazoles, the relative stability of tautomers is significantly influenced by the electronic nature of the substituents. researchgate.net Electron-donating groups tend to stabilize certain tautomeric forms over others due to intramolecular interactions. researchgate.net It is well-established that the thione form of similar triazole-thiones is generally the most stable tautomer. zsmu.edu.ua The relative energies of different tautomers can be calculated to predict the most stable form under different conditions.

Below is a hypothetical data table illustrating the relative energies of possible tautomers of a substituted triazolopyridinone, based on findings for similar structures.

TautomerDescriptionRelative Energy (kcal/mol) - Gas Phase
A 5-oxo form0.00 (most stable)
B 5-hydroxy form+5.75
C N1-protonated form+12.30
D N2-protonated form+8.50

Note: This data is illustrative and based on trends observed in related triazole systems.

Intramolecular hydrogen bonds can play a significant role in stabilizing certain tautomeric forms. The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the topology of the electron density and characterizing chemical bonds, including weak interactions like hydrogen bonds. osi.lv In a study of a similar triazolopyrimidinone, AIM theory was used to evaluate the parameters of intramolecular hydrogen bonds and their influence on the stability of the tautomers. osi.lv This analysis provides quantitative data on the strength and nature of these interactions.

The following table presents a hypothetical AIM analysis for a tautomer stabilized by an intramolecular hydrogen bond, based on typical values for such interactions.

ParameterValueInterpretation
Electron Density (ρ) 0.025 a.u.Indicates a significant interaction
Laplacian of Electron Density (∇²ρ) +0.080 a.u.Characteristic of a closed-shell interaction (hydrogen bond)
Bond Path PresentConfirms the existence of a bond between the atoms

Note: This data is illustrative and based on principles of AIM theory applied to similar molecular systems.

Electronic Structure Analysis

Understanding the electronic structure of osi.lvnih.govresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one is essential for predicting its reactivity and spectroscopic properties.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, orbital interactions, and the stability of molecules. nih.gov In a study of a related triazolopyridine derivative, NBO analysis was used to investigate the stability of the molecule. nih.gov This method provides insights into the delocalization of electron density and the nature of the bonding within the molecule.

The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For a similar triazolopyridine, the HOMO and LUMO energies were calculated to analyze its electronic properties and potential as a ligand for metal ions. nih.gov Molecules with moderate to strong donor groups tend to have smaller HOMO-LUMO gaps. rsc.org

Below is a table summarizing hypothetical electronic properties for a substituted triazolopyridinone, based on computational studies of analogous compounds.

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVRelates to the electron-donating ability
LUMO Energy -1.2 eVRelates to the electron-accepting ability
HOMO-LUMO Gap 5.3 eVIndicator of chemical reactivity and stability
Dipole Moment 3.5 DReflects the overall polarity of the molecule

Note: This data is illustrative and based on computational results for structurally related compounds.

HOMO and LUMO Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting electronic transitions.

For a representative derivative, nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-amine , Density Functional Theory (DFT) calculations have been employed to determine the energies of these frontier orbitals. The HOMO is primarily localized on the pyridine (B92270) ring and the fused triazole ring, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring and the nitrogen atoms of the fused ring, highlighting the areas prone to nucleophilic attack.

The calculated HOMO and LUMO energies for nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-amine provide insight into its electronic behavior. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and is a key factor in enabling intramolecular charge transfer, which is crucial for the molecule's optical properties.

Calculated HOMO and LUMO Energies for nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-amine

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.85
Energy Gap (ΔE)4.40

Note: Data obtained from DFT calculations for nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-amine.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a detailed description of the electronic structure by analyzing the localized orbitals and their interactions.

Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, including vibrational, UV-Vis absorption, and luminescence spectra.

Vibrational Spectra Simulation (e.g., PED Calculations)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. The assignment of the observed spectral bands to specific molecular vibrations can be complex. Potential Energy Distribution (PED) calculations, often performed using DFT, are crucial for making accurate assignments.

For nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-amine , the vibrational spectra have been analyzed using the B3LYP/6-311G(2d,2p) approach. nih.gov The calculated vibrational frequencies and their corresponding PEDs have allowed for the detailed assignment of the observed IR and Raman bands to specific stretching, bending, and torsional modes of the triazole and pyridine rings, as well as the amino group. nih.gov For example, the characteristic N-H stretching vibrations of the amino group and the ring stretching modes of the heterocyclic system have been identified and assigned based on these calculations. nih.gov

UV-Vis Absorption and Luminescence Spectra (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission spectra of molecules. It allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum.

Studies on herbicides containing the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-one core have utilized DFT and TD-DFT methods to analyze their electronic transitions. nih.gov These calculations help in understanding the nature of the electronic excitations, which are often characterized by π-π* transitions within the aromatic system. The absorption spectrum of these compounds typically shows strong bands in the UV region. nih.gov For nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-amine , TD-DFT calculations have been used to interpret the electron absorption and luminescence spectra in terms of singlet and triplet electron energies. nih.gov

Predicted Electronic Transitions for a nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine Derivative

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13800.15HOMO → LUMO
S0 → S23200.08HOMO-1 → LUMO

Note: Representative data based on TD-DFT calculations for nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine systems.

Stokes Shift Calculations

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. It is an important parameter in fluorescence spectroscopy and is influenced by the structural and electronic changes that occur in the excited state.

For nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3-amine , the Stokes shifts derived from optical spectra have been reported. nih.gov The calculated values were 9410 cm⁻¹ for the triazole ring and 7625 cm⁻¹ for the pyridine ring, indicating a significant energy loss between absorption and emission, which can be attributed to geometric relaxation in the excited state. nih.gov

Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), alongside experimental techniques like X-ray diffraction (XRD), have been employed to elucidate the three-dimensional structure of the mdpi.comacs.orgnih.govtriazolo[4,3-a]pyridine core.

Studies on the closely related derivative, 1,2,4-triazolo[4,3-a]pyridin-3-amine, reveal significant conformational details applicable to the parent system. X-ray analysis of this derivative shows that the fused ring system is nearly planar. mdpi.com The planarity is a key feature, indicating a delocalized electron system across the bicyclic structure. The slight deviation from perfect planarity is quantified by the dihedral angle between the pyridine and the 1,2,4-triazole (B32235) rings. mdpi.com

In the solid state, two independent molecules in the asymmetric unit of 1,2,4-triazolo[4,3-a]pyridin-3-amine exhibited dihedral angles of 3.1(1)° and 1.8(1)°, respectively. mdpi.com DFT calculations, specifically using the B3LYP/6-311G(2d,2p) method, corroborate these experimental findings, confirming the nearly planar conformation even in the gaseous phase. mdpi.comnih.gov This structural rigidity is an important factor in how these molecules interact with biological targets.

ParameterMolecule 1 (Experimental)Molecule 2 (Experimental)Computational Model
Pyridine-Triazole Dihedral Angle3.1(1)°1.8(1)°Nearly Planar

Thermodynamic Parameters and Energy Exchange within Molecules

The thermodynamic stability of triazolopyridine systems is a key aspect of their chemical character, influencing their persistence and reactivity. While direct thermodynamic data for mdpi.comacs.orgnih.govtriazolo[4,3-a]pyridin-5(1H)-one is not extensively reported, studies on related isomers provide valuable insights. Natural Bond Orbital (NBO) analysis is a common computational tool used to investigate intramolecular interactions, such as charge transfer and delocalization, which are fundamental to molecular stability and internal energy exchange. mdpi.comsemanticscholar.org

Theoretical studies on the ring-chain isomerization of the related mdpi.comacs.orgresearchgate.nettriazolo[1,5-a]pyridine system using DFT calculations have determined the energy barriers and relative stabilities of different forms. researchgate.net For instance, the diazo isomer of mdpi.comacs.orgresearchgate.nettriazolo[1,5-a]pyridine is calculated to be approximately 5 kcal/mol higher in energy than the triazole form, with an energy barrier of about 17 kcal/mol for the transformation. researchgate.net These calculations highlight the thermodynamic preference for the fused-ring structure.

Computational Prediction of ADME-Related Parameters

The potential of a molecule as a drug candidate is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In modern drug discovery, computational models are frequently used to predict these parameters early in the development process.

For the mdpi.comacs.orgnih.govtriazolo[4,3-a]pyridine scaffold, in silico guided design and subsequent experimental validation have shown promising results. nih.gov Derivatives of this system have been found to possess excellent in vitro metabolic stability, which is a critical parameter for ensuring a drug's longevity in the body. nih.gov Furthermore, some analogs are noted to be cell-permeable, a key aspect of absorption. nih.gov

Pharmacokinetic profiles of related compounds have also been investigated. For example, a derivative of mdpi.comacs.orgnih.govtriazolo[4,3-a]pyridine was found to have favorable biological half-lives and plasma exposure values when tested in mice, indicating good bioavailability and distribution characteristics. nih.gov The incorporation of the triazolopyridine moiety into larger molecules is often a strategy to improve physicochemical and pharmacokinetic profiles. These findings underscore the utility of the mdpi.comacs.orgnih.govtriazolo[4,3-a]pyridine core as a favorable scaffold in medicinal chemistry, often leading to compounds with desirable drug-like properties. researchgate.net

ADME ParameterFinding for mdpi.comacs.orgnih.govtriazolo[4,3-a]pyridine DerivativesImplication
MetabolismExcellent in vitro metabolic stability. nih.govPotential for longer duration of action in the body.
AbsorptionDemonstrated cell permeability. nih.govGood potential for absorption after administration.
PharmacokineticsFavorable biological half-lives and plasma exposure in preclinical models. nih.govGood bioavailability and distribution profile.

Reactivity, Functionalization, and Derivatization Studies Of 1 2 3 Triazolo 4,3 a Pyridin 5 1h One

Dimroth Rearrangement ofacs.orgscinito.ainih.govtriazolo[4,3-a]pyridines toacs.orgscinito.ainih.govtriazolo[1,5-a]pyridines

The Dimroth rearrangement is a well-documented isomerization reaction in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms. researchgate.net In the context of the acs.orgscinito.ainih.govtriazolo[4,3-a]pyridine system, this rearrangement leads to the formation of the thermodynamically more stable acs.orgscinito.ainih.govtriazolo[1,5-a]pyridine isomer. nih.govnih.gov This transformation is a key reaction for accessing the [1,5-a] scaffold, which is also of significant interest. organic-chemistry.org

The generally accepted mechanism for the Dimroth rearrangement involves a sequence of ring opening and ring closure events. nih.govwikipedia.org The process is typically initiated by a nucleophilic attack on the pyrimidine (B1678525) ring, leading to its cleavage. This is followed by rotation of the substituent group and subsequent ring closure to form the more stable isomeric system.

The Dimroth rearrangement of acs.orgscinito.ainih.govtriazolo[4,3-a]pyridines can be influenced by several factors, which dictate the feasibility and rate of the reaction. nih.gov

Acidic and Basic Media: The reaction is known to be catalyzed by both acids and bases. nih.govnih.gov

Basic Conditions: The rearrangement often occurs in basic media, such as in the presence of alkali. nih.gov The base facilitates the initial nucleophilic attack that leads to the opening of the pyridine (B92270) ring.

Acidic Conditions: Acidic conditions can also promote the rearrangement. nih.gov Protonation of a nitrogen atom in the pyrimidine ring can increase its susceptibility to nucleophilic attack, thereby facilitating the ring-opening step. nih.govwikipedia.org For instance, the rearrangement of some triazolo derivatives has been observed to be catalyzed by HCl. nih.gov

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyridine ring has a pronounced effect on the rearrangement. These groups decrease the electron density of the ring, making it more electrophilic and thus more susceptible to the nucleophilic attack that initiates the rearrangement process. nih.govrsc.org The presence of groups like nitro (NO2) can significantly facilitate the Dimroth rearrangement. nih.govresearchgate.net In some cases, the presence of a nitro group can induce the rearrangement even under mild conditions. scinito.aiorganic-chemistry.org

Other Factors:

Temperature: The rearrangement can be accelerated by heat. nih.gov

Solvent: The choice of solvent can also play a role in the reaction, influencing the solubility of the substrates and the stability of the intermediates.

Substituents: The nature of the substituents on both the triazole and pyridine rings can affect the rate and outcome of the rearrangement due to steric and electronic effects. nih.gov

The following table summarizes the key factors that influence the Dimroth rearrangement of acs.orgscinito.ainih.govtriazolo[4,3-a]pyridines.

FactorEffect on RearrangementReference
pH of the medium Catalyzed by both acids and bases. nih.govnih.gov
Electron-withdrawing groups Facilitates the ring-opening step, increasing the reaction rate. nih.govrsc.orgresearchgate.net
Temperature Higher temperatures generally accelerate the reaction. nih.gov
Substituents Can influence the reaction through steric and electronic effects. nih.gov

Introduction of Functional Groups

The introduction of various functional groups onto the acs.orgscinito.ainih.govtriazolo[4,3-a]pyridine core is a key strategy for modifying its chemical and biological properties.

The introduction of phosphorus-containing groups, such as phosphonyl or phosphinyl moieties, can significantly alter the properties of heterocyclic compounds. A series of novel 3-methylphosphonylated acs.orgscinito.ainih.govtriazolo[4,3-a]pyridines has been synthesized via a 5-exo-dig-type cyclization of chloroethynylphosphonates with N-unsubstituted 2-hydrazinylpyridines. scinito.aiorganic-chemistry.org This catalyst-free reaction proceeds efficiently at room temperature in acetonitrile (B52724) with potassium carbonate. organic-chemistry.org

The reaction of chloroethynylphosphonates with 2-hydrazinylpyridines leads to the formation of the corresponding 3-methylphosphonylated acs.orgscinito.ainih.govtriazolo[4,3-a]pyridines in high yields. organic-chemistry.org The presence of a nitro group on the starting 2-hydrazinylpyridine can induce an in situ Dimroth rearrangement, leading to the formation of 2-methylphosphonylated acs.orgscinito.ainih.govtriazolo[1,5-a]pyridines. scinito.aiorganic-chemistry.org

Halogenated acs.orgscinito.ainih.govtriazolo[4,3-a]pyridine derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions. For example, 6-chloro- acs.orgscinito.ainih.govtriazolo[4,3-a]pyridine derivatives have been synthesized and utilized in the preparation of novel compounds. nih.gov The introduction of a halogen, such as chlorine, on the pyridine ring provides a reactive handle for the synthesis of a diverse range of derivatives.

A general and broadly applicable method for the 3-selective halogenation of pyridines has been developed, which proceeds through Zincke imine intermediates. chemrxiv.org This method involves a ring-opening, halogenation, and ring-closing sequence that transforms the pyridine into a reactive alkene-like intermediate, which then undergoes regioselective halogenation under mild conditions. chemrxiv.org This strategy could potentially be applied to the acs.orgscinito.ainih.govtriazolo[4,3-a]pyridine system to introduce halogens at specific positions.

N-alkylation is a common method for the derivatization of nitrogen-containing heterocycles. For the acs.orgscinito.ainih.govtriazolo[4,3-a]pyridin-3(2H)-one system, alkylation can be achieved by first forming the sodium salt of the parent compound, followed by reaction with an appropriate alkylating agent. For instance, the sodium salt of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one can be prepared by treatment with sodium hydroxide. google.com This sodium salt can then be reacted with various alkyl halides to introduce substituents at the N-2 position of the triazolone ring. google.com

The site-selectivity of N-alkylation in azolo-fused ring systems can be highly dependent on the solvent used. acs.orgnih.gov For example, in the alkylation of related pyrazolo[3,4-d]pyrimidines, less polar solvents like THF favor alkylation at the N2 position, while more polar solvents like DMSO favor N1-alkylation. acs.orgnih.gov This solvent-dependent selectivity is attributed to the nature of the ion pairs formed between the deprotonated heterocycle and the counter-ion in different solvents. nih.gov These findings suggest that the alkylation of acs.orgscinito.ainih.govtriazolo[4,3-a]pyridin-5(1H)-one could also exhibit solvent-dependent regioselectivity. A study on the synthesis of potential antimalarial agents involved the alkylation of a sulfonamide group attached to the acs.orgscinito.ainih.govtriazolo[4,3-a]pyridine core using benzyl (B1604629) chlorides. nih.gov

Azo coupling is an electrophilic aromatic substitution reaction between a diazonium compound and an activated aromatic or heterocyclic ring, leading to the formation of an azo compound. wikipedia.org These reactions are widely used for the synthesis of dyes. wikipedia.org The feasibility of performing a diazocoupling reaction on a heterocyclic core similar to acs.orgscinito.ainih.govtriazolo[4,3-a]pyridine has been demonstrated. For example, 3-aminopyrazolo[3,4-b]pyridine can be diazotized and then coupled with various coupling agents to produce azo compounds. scinito.ai

The reaction typically involves the formation of a diazonium salt from an amino-substituted heterocycle, which then acts as an electrophile and reacts with an electron-rich coupling partner. wikipedia.org For the acs.orgscinito.ainih.govtriazolo[4,3-a]pyridin-5(1H)-one system, if an amino group were present on the pyridine ring, it could potentially be diazotized and subsequently used in a diazocoupling reaction to introduce an azo functionality. The reactivity of the diazonium salt and the position of coupling would depend on the specific reaction conditions and the nature of the substituents on the triazolopyridine ring. researchgate.net

Reactions with Electrophiles and Nucleophiles

The reactivity of the mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridin-5(1H)-one scaffold is characterized by the interplay between the electron-rich triazole moiety, the pyridine ring, and the lactam-like functionality. The system contains several potential sites for electrophilic and nucleophilic attack.

Reactions with Electrophiles:

The mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridin-5(1H)-one system possesses multiple nucleophilic centers, primarily the nitrogen atoms of the triazole ring and the exocyclic oxygen of the carbonyl group. Studies on analogous heterocyclic systems, such as mdpi.comresearchgate.netnih.govtriazolo[1,5-a]quinazolin-5-ones, provide insight into the likely reactivity. Alkylation and acylation are common electrophilic reactions.

In related thioxo-analogs like 4-methyl-1-thioxo-1,2,4,5-tetrahydro mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5-one, reactions with alkyl halides lead exclusively to S-substituted derivatives. mdpi.com However, acylation reactions are more complex; they can proceed via a kinetically controlled S-acyl product which may then rearrange to the thermodynamically more stable N²-acyl derivative. mdpi.com For mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridin-5(1H)-one, the oxygen of the carbonyl group is a hard nucleophilic center, while the triazole nitrogens are softer. Therefore, reactions with hard electrophiles might favor O-substitution, whereas reactions under thermodynamic control would likely lead to N-alkylation or N-acylation at one of the triazole nitrogen atoms. For instance, regioselective N-alkylation has been documented for mdpi.comresearchgate.netnih.govtriazolo[1,5-a]quinazolin-5-ones, where alkyl halides react at the N4 position in the presence of a base. mdpi.com

Table 1: Representative Alkylation Reaction on an Analogous Triazolo-one System

ReactantElectrophileConditionsProductYieldReference
mdpi.comresearchgate.netnih.govTriazolo[1,5-a]quinazolin-5-oneAlkyl HalideK₂CO₃, DMF, rt4-Alkyl- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]quinazolin-5-one62-85% mdpi.com

Reactions with Nucleophiles:

The pyridine ring of the mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine system is generally considered electron-rich, making it resistant to nucleophilic aromatic substitution unless activated by potent electron-withdrawing groups. Research on 2-aryl-6,8-dinitro- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridines demonstrates this principle; the presence of two nitro groups renders the pyridine ring highly electrophilic and susceptible to attack by various C-nucleophiles, such as indoles and 1,3-dicarbonyl compounds, leading to stable addition products. researchgate.net In the absence of such strong activating groups, the unsubstituted mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridin-5(1H)-one core is not expected to react readily with nucleophiles at the pyridine ring under mild conditions. The carbonyl carbon at the C5 position represents a potential electrophilic site for attack by strong nucleophiles, although specific examples for this reaction are not extensively documented in the literature.

Chemical Transformations for Structure Confirmation

The structural elucidation of mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridin-5(1H)-one and its derivatives relies heavily on spectroscopic methods, with chemical transformations providing definitive confirmation of structure and regiochemistry. Derivatization is a key strategy employed for this purpose.

For example, to confirm the site of functionalization, a parent compound can be subjected to a reaction like alkylation or acylation, and the resulting product's structure is then determined. Comparing the spectroscopic data of the product with the starting material allows for unambiguous assignment. The disappearance of the N1-H proton signal in ¹H NMR spectroscopy after alkylation, coupled with the appearance of signals corresponding to the new alkyl group, would confirm N-alkylation.

Spectroscopic techniques are indispensable for confirming the structures of these compounds.

¹H and ¹³C NMR Spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of the substitution pattern on the heterocyclic core.

Infrared (IR) Spectroscopy is used to identify key functional groups. For instance, the C=O stretching vibration of the lactam group typically appears in the range of 1680-1715 cm⁻¹. researchgate.net

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement. nih.gov

Table 2: Illustrative Spectroscopic Data for a Substituted mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine Derivative

Compound¹H NMR (DMSO-d₆) δ / ppm¹³C NMR (DMSO-d₆) δ / ppmKey IR (neat) ν̃ / cm⁻¹Reference
N-((6-(Trifluoromethyl)- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide13.05 (br s, 1H), 9.45 (br s, 1H), 9.28 (s, 1H), 8.17 (s, 1H), 8.00–7.96 (m, 3H), 7.62 (d, 1H), 7.21 (t, 1H), 5.18 (s, 2H)166.9, 149.4, 147.0, 134.6, 129.2, 128.2, 127.2, 125.6, 125.4, 124.7, 123.5, 120.2, 119.4, 116.5, 110.3, 33.83343, 3233, 1299, 1131 nih.gov

Impact of Electronic and Steric Properties on Reactivity

The reactivity of the mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridin-5(1H)-one ring system is significantly influenced by the electronic and steric properties of its substituents.

Electronic Properties:

The distribution of electron density in the heterocyclic core dictates its reactivity towards electrophiles and nucleophiles. Computational studies on the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine show a significant redistribution of electron density resulting from the fusion of the pyridine and triazole rings. mdpi.com The nitrogen atoms in the triazole ring (N1 and N2) are electron-rich, making them primary targets for electrophilic attack. mdpi.com The carbonyl group at C5 in mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridin-5(1H)-one acts as an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but can make the C5 carbon susceptible to nucleophilic attack.

The effect of substituents on the pyridine ring is critical.

Electron-donating groups (EDGs) increase the electron density of the ring system, enhancing its reactivity towards electrophiles but decreasing its susceptibility to nucleophilic attack.

Electron-withdrawing groups (EWGs) , such as nitro groups, have the opposite effect. They deactivate the ring towards electrophiles but can make it highly reactive towards nucleophiles, as seen in the case of 6,8-dinitro mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridines which readily undergo addition reactions with C-nucleophiles. researchgate.net

Steric Properties:

Steric hindrance plays a crucial role in directing the outcome of reactions. Bulky substituents located near a potential reaction site can impede the approach of a reagent, leading to lower reaction rates or favoring reaction at a less hindered site. For example, a large substituent at the C6 position could sterically hinder an electrophile from attacking the N1 atom, potentially favoring reaction at the more accessible N2 or O5 positions. Similarly, functionalization at the C3 position could influence the accessibility of the N2 atom. The choice of reagents and reaction conditions can sometimes overcome steric barriers, but it remains a fundamental factor in the functionalization and derivatization of this heterocyclic system.

Structure Activity Relationship Sar and Molecular Design Approaches For 1 2 3 Triazolo 4,3 a Pyridin 5 1h One Derivatives

Principles of Molecular Design and Optimization

Molecular design and optimization are iterative processes that leverage chemical synthesis and computational analysis to enhance the desired biological properties of a molecule while minimizing undesirable ones. For derivatives of nih.govunito.itekb.egtriazolo[4,3-a]pyridin-5(1H)-one, these principles are applied to improve target affinity, selectivity, and pharmacokinetic profiles.

Scaffold hopping is a key strategy in drug design used to identify novel core structures that maintain or improve upon the biological activity of a known active compound. This technique is valuable for discovering compounds with improved properties, such as enhanced metabolic stability or novel intellectual property positions. researchgate.net

In the context of related triazolopyridine scaffolds, this approach has been successfully applied. For instance, a scaffold hopping strategy was used to replace an imidazopyridine core with a 1,2,4-triazolopyridine motif. This modification was intended to block a site of metabolism on the original ring and reduce lipophilicity. The resulting 1,2,4-triazolopyridine-based analog demonstrated improved metabolic stability in human liver microsomes, validating the strategy. This principle can be directly applied to the nih.govunito.itekb.egtriazolo[4,3-a]pyridin-5(1H)-one scaffold to generate new derivatives with potentially superior drug-like properties.

Bioisosterism involves substituting one part of a molecule with a chemically different group that retains similar physical or chemical properties, thereby producing a comparable biological effect. The triazole ring system is a versatile bioisostere. unimore.it The related nih.govunito.itekb.egtriazolo[1,5-a]pyrimidine scaffold, an isomer of the title compound's core, is considered a valuable bioisostere for several key biological structures. nih.govmdpi.comnih.gov

Key bioisosteric applications for this class of compounds include:

Purine (B94841) Surrogate : The triazolo-fused pyrimidine (B1678525)/pyridine (B92270) ring is isoelectronic with the purine heterocycle. This similarity allows it to act as a potential replacement for purines in medicinal chemistry, enabling the design of novel enzyme inhibitors or receptor antagonists that target purine-binding sites. nih.govnih.gov

Carboxylic Acid Mimic : Depending on the substitution pattern, the scaffold can serve as a bioisostere of a carboxylic acid functional group. nih.govmdpi.com

N-acetylated Lysine (B10760008) Replacement : The triazolo-fused ring has also been described as a viable replacement for the N-acetyl fragment of ε-N-acetylated lysine. nih.govmdpi.com

These bioisosteric relationships provide a rational basis for designing nih.govunito.itekb.egtriazolo[4,3-a]pyridin-5(1H)-one derivatives that can interact with a wide range of biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models help to predict the activity of untested compounds and provide insights into the structural features that are crucial for biological function. mdpi.comresearchgate.net

For the related nih.govunito.itekb.egtriazolo[1,5-a]pyrimidine scaffold, QSAR studies have been conducted to model antimalarial activity against Plasmodium falciparum. In one such study, 125 congeners were analyzed using various molecular descriptors and machine learning algorithms to build a predictive model. The resulting regression equation highlighted the importance of specific physicochemical properties in determining the inhibitory activity (pIC50). mdpi.com

Two-dimensional QSAR (2D-QSAR) is a specific application of QSAR that uses descriptors derived from the 2D representation of molecules, such as topological indices and physicochemical properties. A 2D-QSAR study performed on a series of 2-(4-(piperidin-1-yl)piperidin-1-yl)-6-substituted thiazolo[4,5-b]pyridines, which share a pyridine-fused heterocyclic core, identified key descriptors influencing their H3 receptor antagonistic activity. Using Partial Least Squares Regression (PLSR) analysis, statistically significant models were generated that linked biological activity to descriptors related to atom counts, hydrophobicity, and hydrophilic surface area. Such models are valuable for predicting the activity of new derivatives within the same chemical class.

Below is a table summarizing the statistical results of a representative 2D-QSAR model for these related compounds.

Model ParameterValueDescription
0.8130The coefficient of determination, indicating the goodness of fit of the model.
0.6103The cross-validated correlation coefficient, indicating the predictive ability of the model during internal validation.
pred_r² 0.9818The predictive r-squared for the external test set, indicating the model's ability to predict the activity of new compounds.
Descriptors T_C_N_5, T_N_O_2, XKMostHydrophobicHydrophilicDistance, XAHydrophilicAreaPhysicochemical properties found to be influential for biological activity.

This data is representative of a 2D-QSAR study on related pyridine-fused heterocycles and illustrates the type of results obtained from such analyses.

Molecular Modeling Techniques

Molecular modeling encompasses a range of computational techniques used to visualize and predict the behavior of molecules at an atomic level. These methods are crucial for understanding how ligands like the nih.govunito.itekb.egtriazolo[4,3-a]pyridin-5(1H)-one derivatives interact with their biological targets, thereby guiding rational drug design. unito.itnih.govresearchgate.net

Molecular docking is a prominent molecular modeling technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. pensoft.net This method is widely used to elucidate binding modes, understand structure-activity relationships, and perform virtual screening of compound libraries. nih.gov Several molecular docking studies have been performed on derivatives of the nih.govunito.itekb.egtriazolo[4,3-a]pyridine scaffold against various therapeutic targets.

In one study, a series of novel nih.govunito.itekb.egtriazolo[4,3-a]pyridines bearing a sulfonamide fragment were designed and docked against falcipain-2, a cysteine protease of Plasmodium falciparum. The docking simulations helped prioritize compounds for synthesis, leading to the identification of derivatives with good antimalarial activity. nih.gov Another study identified a nih.govunito.itekb.egtriazolo[4,3-a]pyridine derivative as a novel inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) through structure-based virtual screening. unito.itnih.gov Molecular dynamics simulations further confirmed that the N1 atom of the triazole ring is crucial for coordinating with the iron atom in the enzyme's heme group. unito.it

The following table summarizes findings from various molecular docking studies involving the triazolopyridine scaffold.

Compound ClassTarget EnzymeKey Findings
nih.govunito.itekb.egtriazolo[4,3-a]pyridine Sulfonamides Falcipain-2 (FP-2)Virtual screening and docking identified hits that were synthesized and showed in vitro antimalarial activity. nih.gov
nih.govunito.itekb.egtriazolo[4,3-a]pyridine Analogues Indoleamine 2,3-dioxygenase 1 (IDO1)Identified a novel chemotype where the N1 atom of the triazole ring coordinates with the heme iron. unito.itnih.gov
Pyridyl- nih.govunito.itekb.egtriazolo[1,5-a]pyridine Glycosides Epidermal Growth Factor Receptor (EGFR)Docking studies showed good binding affinities, suggesting a potential mechanism for their anticancer activity. ekb.eg
General Triazolopyridine Derivatives Various (e.g., 11β-HSD1, adenosine (B11128) receptors)The docking strategy has been applied to identify inhibitors for multiple targets, highlighting the scaffold's versatility. nih.gov

These computational studies underscore the importance of molecular modeling in the rational design and optimization of nih.govunito.itekb.egtriazolo[4,3-a]pyridin-5(1H)-one derivatives as potential therapeutic agents.

An extensive search for scientific literature detailing the Structure-Activity Relationship (SAR), Molecular Design Approaches, Molecular Dynamics (MD) Simulations, and Receptor-Ligand Interactions specifically for the compound “triazolo[4,3-a]pyridin-5(1H)-one” did not yield specific research findings required to populate the requested article structure.

Applications Of 1 2 3 Triazolo 4,3 a Pyridin 5 1h One and Its Analogs in Chemical Biology and Medicinal Chemistry Research

Antimalarial Agents

The global challenge of malaria, exacerbated by rising drug resistance, necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of the nih.govnih.govfigshare.comtriazolo[4,3-a]pyridine scaffold have shown promise in this area. nih.govnih.gov A study focused on designing novel compounds bearing a sulfonamide fragment led to the identification of potent antimalarials. nih.govnih.gov Through virtual screening and molecular docking against falcipain-2, a crucial cysteine protease in Plasmodium falciparum, several hits were synthesized and evaluated. nih.govnih.gov Two compounds, in particular, demonstrated significant in vitro activity against the chloroquine-resistant K1 strain of P. falciparum. nih.gov

Compound NameStructureTarget OrganismIC50 (µM)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govfigshare.comtriazolo[4,3-a]pyridine-6-sulfonamideSulfonamide derivative of the core scaffoldP. falciparum (K1 strain)2.24 nih.govnih.gov
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govnih.govfigshare.comtriazolo[4,3-a]pyridin-3(2H)-oneSulfonamide derivative of the core scaffoldP. falciparum (K1 strain)4.98 nih.govnih.gov

In a similar vein, research on the bioisosteric nih.govnih.govfigshare.comtriazolo[4,3-a]pyrazine scaffold has also yielded compounds with antimalarial properties. beilstein-journals.org A library of amine-substituted analogs was screened against the P. falciparum 3D7 strain, with several tertiary alkylamine derivatives showing activity, with IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.org These compounds are believed to act by dysregulating the P. falciparum ATPase4 (PfATP4). beilstein-journals.org

Antimicrobial Agents

The nih.govnih.govfigshare.comtriazolo[4,3-a]pyridine scaffold and its analogs have been investigated for their potential to combat bacterial infections, including those caused by drug-resistant strains. researchgate.net The related nih.govnih.govfigshare.comtriazolo[4,3-a]pyrazine core has been used to develop compounds with moderate to good antibacterial activities. mdpi.com For instance, certain derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com

Furthermore, the nih.govnih.govfigshare.comtriazolo[1,5-a]pyrimidine skeleton has been identified as a promising template for narrow-spectrum antibiotics targeting vancomycin-resistant Enterococcus faecium. nih.gov One such compound emerged from a screening campaign with a minimum inhibitory concentration (MIC) of 8 µg/mL against E. faecium. nih.gov Other derivatives of this scaffold have demonstrated potent activity against a panel of bacteria, including S. aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa, by acting as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). acs.org

Compound/Analog ClassTarget Organism(s)Activity (MIC)
nih.govnih.govfigshare.comtriazolo[4,3-a]pyrazine derivative (2e)S. aureus, E. coli32 µg/mL, 16 µg/mL mdpi.com
nih.govnih.govfigshare.comtriazolo[1,5-a]pyrimidine (Compound 1)E. faecium8 µg/mL nih.gov
nih.govnih.govfigshare.comtriazolo[1,5-a]pyrimidine derivative (9o)B. subtilis, S. aureus, E. coli, P. aeruginosaSurpassed reference ciprofloxacin (B1669076) acs.org

Fused triazole systems are a cornerstone of many commercial fungicides, and research into nih.govnih.govfigshare.comtriazolo[4,3-a]pyridine and its analogs continues to yield new antifungal candidates. These compounds have shown broad activities against various fungal pathogens. researchgate.net For example, a series of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives bearing 1,3,4-oxadiazole (B1194373) moieties were synthesized and evaluated for their in vitro activity against the plant pathogen Rhizoctonia solani, with one compound showing a half-maximal effective concentration (EC50) of 6.57 µg/mL. researchgate.net Other research has demonstrated the efficacy of related compounds against human fungal pathogens such as Aspergillus niger, Candida albicans, and Aspergillus flavus. mdpi.com

Anticancer and Antiproliferative Agents

The development of agents that can selectively target cancer cells is a major focus of medicinal chemistry, and the triazolopyridine and related scaffolds have proven to be a rich source of such compounds. researchgate.net Derivatives of the nih.govnih.govfigshare.comtriazolo[4,3-a]pyrazine core, for instance, have been developed as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. frontiersin.org These inhibitors have demonstrated significant antiproliferative activity against several human cancer cell lines. frontiersin.org

Similarly, the nih.govnih.govfigshare.comtriazolo[1,5-a]pyridine framework has been explored, leading to the synthesis of compounds with potent activity against human colon carcinoma (HCT-116), glioblastoma (U-87 MG), and breast cancer (MCF-7) cell lines. nih.gov The bioisosteric nih.govnih.govfigshare.comtriazolo[1,5-a]pyrimidine system has also been extensively studied, yielding compounds with notable antitumor effects against human liver cancer (Bel-7402) and fibrosarcoma (HT-1080) cell lines. mdpi.com Some compounds in this class have a unique mechanism of action, promoting tubulin polymerization but inhibiting the binding of vinca (B1221190) alkaloids, and have been shown to overcome multidrug resistance. acs.org

Compound/Analog ClassCancer Cell Line(s)Activity (IC50)
nih.govnih.govfigshare.comtriazolo[4,3-a]pyrazine (Compound 17l)A549 (lung), MCF-7 (breast), HeLa (cervical)0.98 µM, 1.05 µM, 1.28 µM frontiersin.org
nih.govnih.govfigshare.comtriazolo[1,5-a]pyrimidine (Compound 19)Bel-7402 (liver), HT-1080 (fibrosarcoma)12.3 µM, 6.1 µM mdpi.com
nih.govnih.govfigshare.comtriazolo[1,5-a]pyridinylpyridine (Compound 1c)HCT-116, U-87 MG, MCF-7Potent antiproliferative activity nih.gov

Enzyme Modulation

The therapeutic effects of nih.govnih.govfigshare.comtriazolo[4,3-a]pyridin-5(1H)-one and its analogs are often rooted in their ability to selectively modulate the activity of specific enzymes. This targeted inhibition is a key strategy in modern drug discovery.

c-Met and VEGFR-2 Inhibition Receptor tyrosine kinases like c-Met and VEGFR-2 are critical regulators of cell proliferation, migration, and angiogenesis, and their aberrant signaling is a hallmark of many cancers. The nih.govnih.govfigshare.comtriazolo[4,3-a]pyrazine scaffold has been successfully utilized to create potent inhibitors of c-Met kinase. nih.gov More advanced research has focused on developing dual c-Met/VEGFR-2 inhibitors, which can simultaneously block two key pathways in tumor progression. frontiersin.org This dual-inhibition strategy may offer superior antitumor activity and help overcome drug resistance. frontiersin.org The related nih.govnih.govfigshare.comtriazolo[1,5-a]pyridine scaffold has also yielded strong inhibitors of VEGFR-2. nih.govresearchgate.net

Compound/Analog ClassTarget Kinase(s)Activity (IC50)
nih.govnih.govfigshare.comtriazolo[4,3-a]pyrazine (Compound 17l)c-Met26 nM frontiersin.org
nih.govnih.govfigshare.comtriazolo[4,3-b]pyridazine (Compound 12e)c-Met90 nM acs.org
nih.govnih.govfigshare.comtriazolo[1,5-a]pyridine (Compound 13d)VEGFR-2Strong inhibitory activity nih.govresearchgate.net

MAP Kinase Inhibition The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates inflammatory responses. Inhibitors of p38 are being investigated for the treatment of inflammatory diseases. The triazolopyridine scaffold has been explored as a platform for developing potent p38 MAP kinase inhibitors, with research focusing on structure-based design to optimize binding and metabolic stability. researchgate.netnih.gov

JAK1 and JAK2 Inhibition The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for cytokine signaling, which plays a major role in immune and inflammatory responses. acs.org The triazolopyridine scaffold has been instrumental in this field, leading to the discovery of highly selective JAK1 inhibitors. researchgate.netacs.org Notably, this research culminated in the development of Filgotinib (GLPG0634), a selective JAK1 inhibitor that has advanced to late-stage clinical trials for inflammatory conditions. acs.org Additionally, 2-amino- nih.govnih.govfigshare.comtriazolo[1,5-a]pyridines have been identified as potent JAK2 inhibitors. nih.gov Dual JAK1/2 inhibitors based on the triazolopyridine core have also been designed, with some compounds showing activity in the nanomolar range. nih.govnih.gov

Compound/Analog ClassTarget Kinase(s)Activity (IC50)
Filgotinib (GLPG0634)JAK1Selective JAK1 inhibitor acs.org
2-Amino- nih.govnih.govfigshare.comtriazolo[1,5-a]pyridinesJAK2Potent JAK2 inhibitors nih.gov
Triazolopyridine derivative (Compound 19)JAK1 / JAK2165 nM / 278 nM nih.gov
Triazolo[1,5-a]pyridine (Compound J-4)JAK1 / JAK2High potency nih.gov

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibition As mentioned in the antimalarial section, a key target for triazolo-based analogs is PfDHODH, an essential enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. nih.gov The nih.govnih.govfigshare.comtriazolo[1,5-a]pyrimidine scaffold has been particularly successful, leading to the development of potent and highly selective inhibitors of PfDHODH. nih.govacs.org These compounds show excellent activity against the enzyme, which translates to potent antimalarial effects in whole-cell assays, while exhibiting a very high selectivity margin over the human DHODH enzyme. nih.govacs.orgpasteur.fr The clinical candidate DSM265 emerged from this line of research. nih.gov

Compound NameTarget EnzymeActivity (IC50/KI)Selectivity (vs. human DHODH)
DSM 1 (Compound 7)PfDHODHIC50 = 47 nM nih.gov>5,000-fold nih.govacs.org
Analog of DSM 1PfDHODHKI = 15 nM nih.govacs.org>5,000-fold nih.govacs.org
DSM265PfDHODHPotent and selective inhibitor nih.govHigh nih.gov

Hydrolase Inhibition (e.g., 11β-HSD1, Renin, Falcipain-2)

Analogs oftriazolo[4,3-a]pyridin-5(1H)-one have been investigated as potent inhibitors of various hydrolase enzymes, which are critical targets in metabolic diseases, hypertension, and infectious diseases.

11β-HSD1 Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome. Researchers have optimized a series oftriazolo[4,3-a]pyridine (TZP) derivatives as potent and selective inhibitors of human 11β-HSD1. Through structure-activity relationship (SAR) studies, it was discovered that attaching small alkyl groups to one side of the TZP core and spirocyclic-aromatic rings to the other resulted in highly potent compounds.

One notable compound, 3-(1-(4-chlorophenyl)cyclopropyl)-8-cyclopropyl-triazolo[4,3-a]pyridine, was identified as a powerful inhibitor of the 11β-HSD1 enzyme. X-ray crystallography studies were crucial in revealing the binding orientation of this series of compounds within the catalytic site of the enzyme. An earlier lead compound in this class, bearing thetriazolo[4,3-a]pyridine moiety, showed an IC₅₀ of 11 nM against human 11β-HSD1, though it initially suffered from poor metabolic stability which was addressed in later optimization efforts.

Inhibition of 11β-HSD1 bytriazolo[4,3-a]pyridine Analogs
CompoundStructure HighlightsActivity (IC₅₀)Key Findings
Compound 9f3-(1-(4-Chlorophenyl)cyclopropyl)-8-cyclopropyl-TZPPotentIdentified as a potent inhibitor with reduced PXR transactivation activity.
Compound 9btriazolo[4,3-a]pyridine moiety11 nMShowed enhanced potency but initially had poor metabolic stability.

Renin Inhibition

Renin is a critical aspartyl protease in the renin-angiotensin-aldosterone system, making it a prime target for antihypertensive drugs. A series of inhibitors based on the closely relatedtriazolo[4,3-a]pyrazine scaffold have been synthesized and shown to have potent activity against human renin. One of the most effective compounds from this series demonstrated an IC₅₀ value of 0.2 nM. The structure-activity relationships for these compounds were consistent with their binding to the S4-S2' sites of the human renin enzyme. Analogs with various substituents at the C-terminus also showed significant potency, with in vitro IC₅₀ values under 1 nM.

Falcipain-2 Inhibition

Falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum, is essential for the parasite's life cycle and is a key target for antimalarial drugs. A novel series oftriazolo[4,3-a]pyridines bearing a sulfonamide fragment were designed and evaluated as inhibitors of this enzyme. Through virtual screening and subsequent synthesis, several compounds were identified with promising antimalarial activity. Notably, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-triazolo[4,3-a]pyridin-3(2H)-one showed good in vitro antimalarial activity with IC₅₀ values of 2.24 µM and 4.98 µM, respectively. This research highlights the potential of the triazolopyridine scaffold as a starting point for the development of new nonpeptidic falcipain-2 inhibitors.

Inhibition of Falcipain-2 bytriazolo[4,3-a]pyridine Analogs
CompoundStructure HighlightsAntimalarial Activity (IC₅₀)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-triazolo[4,3-a]pyridine-6-sulfonamideSulfonamide at position 62.24 µM
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-triazolo[4,3-a]pyridin-3(2H)-oneSulfonamide at position 84.98 µM

Histone Demethylase Inhibition

While the outline specifies activation, current scientific literature more prominently documents the role of triazolopyridine analogs as inhibitors of histone demethylases. Histone lysine (B10760008) demethylases (KDMs) are enzymes that remove methyl marks from histones, playing a crucial role in transcriptional regulation. A series of triazolopyridine-based compounds have been developed as potent inhibitors of the JmjC histone lysine demethylase KDM2A.

The design strategy involved replacing one of the pyridine (B92270) rings in the known 2,2'-bipyridine (B1663995) inhibitor scaffold with a triazole ring. This modification created a different iron-binding motif and allowed for new synthetic routes. Optimization of the triazole substituent led to the identification of a compound with a pIC₅₀ of 7.2 for KDM2A and excellent selectivity over other KDM subfamilies. A co-crystal structure with the related enzyme KDM4A confirmed that the triazolopyridine scaffold occupies the 2-oxoglutarate binding site, providing a structural basis for its inhibitory activity and guiding further design of selective inhibitors.

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that is a well-established target for antibacterial drugs. Research in this area has focused on thetriazolo[1,5-a]pyrimidine scaffold, a close structural analog of thetriazolo[4,3-a]pyridine core. A series of these pyrimidine-based derivatives were designed and synthesized as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).

Several of these compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to the antibiotic ciprofloxacin. One of the most effective compounds demonstrated a superior inhibitory effect on DNA gyrase, with an IC₅₀ of 0.68 µM compared to ciprofloxacin's IC₅₀ of 0.85 µM. Molecular docking studies supported these findings, showing favorable binding interactions within the active sites of E. coli DNA gyrase, confirming the mechanism of action.

Receptor Modulation

Thetriazolo[4,3-a]pyridine scaffold has been instrumental in the development of molecules that modulate the activity of various G-protein coupled receptors (GPCRs), which are important targets for neurological and psychiatric disorders.

Metabotropic Glutamate (B1630785) Receptor Subtype 2 (mGluR2) Positive Allosteric Modulation

The metabotropic glutamate receptor 2 (mGluR2) is a promising therapeutic target for schizophrenia. A significant body of research has focused on discovering positive allosteric modulators (PAMs) based on thetriazolo[4,3-a]pyridine scaffold. These PAMs enhance the receptor's response to the endogenous ligand glutamate.

Through scaffold hopping from a pyridone core, researchers identified a series of potent and selectivetriazolo[4,3-a]pyridine mGluR2 PAMs with improved drug-like properties. Optimization of this series focused on enhancing metabolic stability while controlling lipophilicity. This led to the discovery of compound 20 (JNJ-42153605), which demonstrated central nervous system efficacy in animal models. Another research effort developed triazolopyridine ethers, resulting in the lead molecule BMT-133218, which showed full reversal of PCP-stimulated locomotor activity in mice, a model predictive of antipsychotic activity.

Activity oftriazolo[4,3-a]pyridine Analogs as mGluR2 PAMs
CompoundStructureActivity (EC₅₀)Key Findings
JNJ-421536053-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyltriazolo[4,3-a]pyridinePotentShowed in vivo efficacy in rat sleep-wake EEG and reversed PCP-induced hyperlocomotion in mice.
BMT-133218Triazolopyridine etherPotentDemonstrated full reversal of PCP-stimulated locomotor activity and prevented working memory deficits in mouse models.
Prototype 3aImidazopyrazinone scaffold hopped from a triazolopyridine490 nMScaffold hopping from a triazolopyridine led to a new chemotype with encouraging mGlu2 PAM activity.

Serotonin (B10506) Receptor Antagonism

Thetriazolo[4,3-a]pyridine scaffold forms the core of Trazodone, a well-established antidepressant drug. Trazodone's therapeutic effects are attributed to its complex pharmacology, which includes potent antagonism of serotonin 5-HT₂A receptors and α₁-adrenergic receptors. Its activity as a serotonin reuptake inhibitor is considered relatively weak and less likely to be the primary contributor to its clinical effects.

Further studies have explored the interaction of Trazodone and its derivatives with other serotonin receptor subtypes. Research using [³⁵S]GTPγS binding assays revealed that Trazodone and its active metabolite, m-chlorophenylpiperazine (m-CPP), also act as partial agonists at 5-HT₁A receptors. More recent work has focused on synthesizing new derivatives of Trazodone to explore their potential as 5-HT₁A receptor ligands. One such derivative, with a longer alkyl chain connecting the triazolopyridinone core to the piperazine (B1678402) moiety, showed high affinity for the 5-HT₁A receptor (Ki = 16 nM) and a lack of binding to the 5-HT₂A receptor, indicating a shift in selectivity based on structural modifications.

Adenosine (B11128) Receptor Antagonism

Antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes, are pursued as treatments for a variety of conditions, including Parkinson's disease and ischemic stroke. While the broader class of triazolopyridines has been noted for potential adenosine receptor antagonism, detailed research has largely centered on isomeric scaffolds such astriazolo[1,5-a]pyrimidines andtriazolo[1,5-c]pyrimidines.

For example, a series of novel pyridone-substitutedtriazolo[1,5-a]pyrimidine derivatives were designed as dual A₂A/A₁ adenosine receptor antagonists. The most potent compound from this series exhibited high binding affinity for both A₂A (Ki = 5.58 nM) and A₁ (Ki = 24.15 nM) receptors. Another study on 1,2,4-triazolo[1,5-c]pyrimidines also identified potent and selective A₂A antagonists with oral activity in animal models of Parkinson's disease. These findings on closely related analogs underscore the potential of the broader triazolo-fused heterocyclic family as a source of adenosine receptor modulators.

Central Nervous System (CNS) Activity

Derivatives of the oaji.netnih.govunifi.ittriazolo[4,3-a]pyridine core structure have demonstrated a broad spectrum of activities within the central nervous system. Researchers have successfully synthesized and evaluated various analogs for their potential as anticonvulsant, anxiolytic, antidepressant, and neuroprotective agents. nih.gov

Anticonvulsant Activity

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. frontiersin.org The oaji.netnih.govunifi.ittriazole nucleus, including the triazolopyridine scaffold, has been a fruitful area of investigation for new anticonvulsant agents. nih.gov

A series of 5-alkoxy- oaji.netnih.govunifi.ittriazolo[4,3-a]pyridine derivatives were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) test. nih.gov Among the synthesized compounds, 5-(4-chlorophenoxy)- oaji.netnih.govunifi.ittriazolo[4,3-a]pyridine and 5-(4-bromophenoxy)- oaji.netnih.govunifi.ittriazolo[4,3-a]pyridine emerged as highly promising candidates. nih.gov They exhibited significant anticonvulsant activity with median effective doses (ED₅₀) of 13.2 mg/kg and 15.8 mg/kg, respectively. nih.gov Furthermore, their protective index (PI), a ratio of neurotoxicity to efficacy, was determined to be 4.8 and 6.9, respectively, indicating a favorable safety margin in preclinical tests. nih.gov

Similarly, research into 5-substituted- oaji.netnih.govunifi.ittriazolo[4,3-a]quinazolines, a related scaffold, also yielded potent anticonvulsants. The compound 5-pentyloxy- oaji.netnih.govunifi.ittriazolo[4,3-a]quinazoline was identified as the most active in its series, with an ED₅₀ value of 19.7 mg/kg and a protective index of 6.2 in the MES test. researchgate.net The mechanism of action for this series is suggested to involve the enhancement of γ-aminobutyric acid (GABA) neurotransmission. researchgate.net

Other research has focused on 4,5-disubstituted-1,2,4-triazole-3-thione derivatives, which have shown potent activity in the 6 Hz model of pharmacoresistant epilepsy. unifi.it Certain derivatives in this class were found to be 2 to 3 times more potent than the established antiepileptic drug valproic acid. unifi.it For instance, compound TP-427 was particularly effective against 6Hz-induced seizures and demonstrated a superior safety profile with a protective index greater than 24.4, compared to 3.3 for valproate. unifi.it

CompoundTest ModelMedian Effective Dose (ED₅₀)Protective Index (PI)Source
5-(4-chlorophenoxy)- oaji.netnih.govunifi.ittriazolo[4,3-a]pyridineMaximal Electroshock (MES)13.2 mg/kg4.8 nih.gov
5-(4-bromophenoxy)- oaji.netnih.govunifi.ittriazolo[4,3-a]pyridineMaximal Electroshock (MES)15.8 mg/kg6.9 nih.gov
5-pentyloxy- oaji.netnih.govunifi.ittriazolo[4,3-a]quinazolineMaximal Electroshock (MES)19.7 mg/kg6.2 researchgate.net
Compound TP-427 (a 1,2,4-triazole-3-thione derivative)6 Hz Seizure Model40.9 - 64.9 mg/kg>24.4 unifi.it

Anxiolytic Activity

The oaji.netnih.govunifi.ittriazolo[4,3-a]pyridine structure is a core component of Trazodone, a well-established medication that exhibits both antidepressant and anxiolytic properties. nih.govmdpi.com The anxiolytic effects of compounds based on this scaffold are often linked to their activity at serotonin receptors. mdpi.com Trazodone itself functions as a serotonin antagonist, which contributes to its therapeutic effects in anxiety disorders. nih.gov The exploration of triazolopyridine derivatives continues to be a strategy in the development of new anxiolytic agents. nih.gov

Antidepressant Activity

The oaji.netnih.govunifi.ittriazolo[4,3-a]pyridine scaffold is recognized as the basis for a distinct class of antidepressant drugs. nih.gov Trazodone is a prominent example, functioning as a serotonin antagonist and reuptake inhibitor (SARI). nih.govmdpi.com Its unique pharmacological profile differentiates it from tricyclic antidepressants. nih.gov

Inspired by this, researchers have synthesized and screened new series of triazole derivatives for antidepressant potential. In one study, novel 1,2,4-triazole (B32235) substituted quinazoline (B50416) derivatives were evaluated using the Porsolt forced swimming test, a common behavioral test for screening antidepressants. ijpca.org Several synthesized compounds, designated Qazo7, Qazo9, and Qazo11, showed prominent activity, significantly reducing the duration of immobility in mice, an effect comparable to the standard drugs Imipramine and Fluoxetine. ijpca.org This suggests that the fusion of a triazole ring with other heterocyclic systems like quinazoline can yield potent antidepressant compounds. ijpca.org Other studies have also confirmed that various derivatives containing the 1,2,4-triazole moiety possess significant antidepressant effects in preclinical models. nih.govresearchgate.net

Neuroprotective Effects

Research has extended into the neuroprotective potential of triazole derivatives, particularly in the context of neurodegenerative diseases like Parkinson's disease. Parkinson's is characterized by the death of dopaminergic neurons and the aggregation of the protein alpha-synuclein (B15492655) (α-syn). nih.govresearchgate.net

A study focused on 5-(4-pyridinyl)-1,2,4-triazole derivatives identified compounds that act as α-syn aggregation inhibitors. nih.govresearchgate.net One promising compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, demonstrated the ability to prevent bradykinesia induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in an animal model. nih.govresearchgate.net This compound also favorably affected the levels of Parkinson's disease markers following neurotoxin administration, highlighting its potential as a disease-modifying agent. nih.gov These findings suggest that the triazole scaffold can be a valuable template for developing new therapies aimed at slowing or halting neurodegenerative processes. nih.govresearchgate.net

Other Biological Activities

Beyond the central nervous system, the versatile oaji.netnih.govunifi.ittriazolo[4,3-a]pyridine scaffold and its bioisosteres have been investigated for a variety of other therapeutic applications.

Anti-inflammatory Activity

Compounds incorporating the 1,2,4-triazole ring have shown significant anti-inflammatory properties. nih.gov These derivatives can exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in the inflammatory response. nih.gov

One mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are crucial for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov For example, certain quinolone-1,2,4-triazole hybrids have been identified as potent and selective dual COX-2/5-LOX inhibitors, with some derivatives showing greater potency than the reference drug celecoxib. nih.gov

Another target for these compounds is the nuclear factor kappa B (NF-κB) transcription factor, a key regulator of immune and inflammatory responses. nih.gov A series of 6-phenoxy-1,2,4-triazolo[3,4-a]phthalazine-3-carboxamide derivatives were found to be significant inhibitors of NF-κB activation. One compound from this series demonstrated excellent in vivo anti-inflammatory activity, comparable to indomethacin, in a carrageenan-induced paw edema assay. nih.gov

Furthermore, derivatives of ursolic acid containing a 1,2,4-triazol-5(4H)-one moiety have exhibited potent anti-inflammatory properties in a mouse ear-swelling model, with activity surpassing that of ibuprofen (B1674241) and indomethacin. nih.gov

Compound/Derivative ClassMechanism/TargetModel/AssayObserved ActivitySource
Quinolone-1,2,4-triazole hybridsDual COX-2/5-LOX inhibitionEnzyme inhibition assaysPotent inhibition, with IC₅₀ values for COX-2 ranging from 7.25–8.48 nM nih.gov
6-phenoxy-1,2,4-triazolo[3,4-a]phthalazine-3-carboxamidesNF-κB activation inhibitionCarrageenan-induced paw edemaEfficacy equal to indomethacin nih.gov
Ursolic acid with a 1,2,4-triazol-5(4H)-one moietyCOX-2 affinity (from docking studies)Para-xylene-induced mice ear-swellingStronger anti-inflammatory properties than ibuprofen and indomethacin nih.gov

Antiviral Activity

Analogs of the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold, particularly the isomeric nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine (TZP) system, have demonstrated notable antiviral properties. researchgate.net This structural relative is considered a bioisostere for purine (B94841) scaffolds, allowing it to interact with biological targets involved in viral replication. mdpi.com

Research into TZP derivatives has identified compounds with inhibitory activity against the human immunodeficiency virus (HIV-1). Specifically, these analogs have been investigated for their ability to target the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function. nih.gov In one study, two derivatives of a 4,7-dihydro-TZP scaffold were identified as hit compounds, inhibiting RNase H with IC₅₀ values in the micromolar range. nih.gov Further structural exploration led to the identification of catechol derivatives that exhibited low micromolar inhibition of RNase H. nih.gov

The antiviral evaluation of these compounds in MT4 cells did not show activity against the HIV-1 IIIB strain, suggesting that while they can inhibit a key viral enzyme in vitro, further optimization is needed for cellular antiviral efficacy. nih.gov The following table summarizes the findings for representative compounds.

Table 1: Antiviral Activity of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine Analogs Against HIV-1 RNase H

Compound Description RNase H IC₅₀ (µM) Reference
11a 4,7-dihydro-TZP derivative 17.7 nih.gov

| 11b | 4,7-dihydro-TZP derivative | 13.1 | nih.gov |

Herbicidal and Pesticidal Activities

Derivatives of the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine core structure have been synthesized and evaluated for their potential as agricultural chemicals, demonstrating significant herbicidal and, to a lesser extent, insecticidal activities. nih.govnih.gov

Herbicidal Activity

A series of novel nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives have shown promise as potent herbicides. nih.gov In greenhouse trials, these compounds were tested against a variety of common weeds. One of the most active compounds identified was 8-chloro-3-(4-propylphenyl)- nih.govresearchgate.netnih.gov-triazolo[4,3-a]pyridine. nih.gov This derivative exhibited high herbicidal activity across a broad spectrum of 22 different weed species. nih.gov

Notably, this compound displayed an inhibition effect of approximately 50% at a low application rate. nih.gov Further studies indicated its safety for important crops such as corn, cotton, and rice at higher dosages. nih.gov The research suggests that with additional structural modifications, nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives could be developed into novel lead compounds for herbicides, particularly for controlling dicotyledonous weeds. nih.gov

The herbicidal activity of these compounds was evaluated against several specific weed species, as detailed in the table below.

Table 2: Herbicidal Activity of nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine Derivatives

Compound Target Weed Species Activity Level Reference
nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives Echinochloa crusgalli (Barnyard grass) Good nih.gov
Setaria faberii (Giant foxtail) Good nih.gov
Digitaria sanguinalis (Large crabgrass) Good nih.gov
Brassica juncea (Brown mustard) Good nih.gov
Amaranthus retroflexus (Redroot pigweed) Good nih.gov
Eclipta prostrata (False daisy) Good nih.gov

Pesticidal and Insecticidal Activity

The nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold has also been explored for its insecticidal properties. nih.gov While research in this area is less extensive than for herbicidal applications, some derivatives containing a sulfide (B99878) substructure have been synthesized and evaluated. researchgate.net Additionally, other 1,2,4-triazole derivatives have shown insecticidal activity against species such as Aphis rumicis (Bean aphid). researchgate.net

Applications Of 1 2 3 Triazolo 4,3 a Pyridin 5 1h One and Its Analogs in Materials Science

Use as Electron-Acceptor Units in Optoelectronic Devices

There is no published research on the use of mdpi.commdpi.comnih.govtriazolo[4,3-a]pyridin-5(1H)-one or its analogs as electron-acceptor units in optoelectronic devices.

Specific data on the application and performance of mdpi.commdpi.comnih.govtriazolo[4,3-a]pyridin-5(1H)-one and its analogs in OLEDs is not available in the current scientific literature.

Future Perspectives and Emerging Research Directions For 1 2 3 Triazolo 4,3 a Pyridin 5 1h One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of researchgate.netbenthamscience.comresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one and its derivatives is rapidly evolving, with a strong emphasis on novel and sustainable methods. Traditional synthetic routes are being challenged by innovative approaches that offer higher efficiency, milder reaction conditions, and greater functional group tolerance.

A significant advancement is the use of electrochemical rearrangements to construct the triazolopyridinone scaffold. researchgate.netnih.gov This method allows for the efficient preparation of a wide array of functionalized triazolopyridinones from readily available alkyl carboxylic acids under mild and sustainable conditions. researchgate.netnih.gov The process, which supports a mechanism of oxidative cyclization and 1,2-carbon migration, is scalable and demonstrates the power of electrochemical synthesis in accessing previously hard-to-make derivatives. researchgate.netnih.gov

One-pot synthesis has also emerged as a practical and atom-economic strategy. rsc.orgresearchgate.net Researchers have developed mild and efficient one-pot procedures for creating substituted researchgate.netbenthamscience.comresearchgate.nettriazolo[4,3-a]pyridines from simple precursors like 2-hydrazinopyridine (B147025) and various aldehydes at room temperature. rsc.orgresearchgate.net Furthermore, catalyst-free and additive-free methods, often mediated by microwave irradiation, are being established for the eco-friendly synthesis of related fused heterocyclic systems, highlighting a move towards greener chemistry. nih.govmdpi.com Other modern approaches include palladium-catalyzed additions followed by microwave-assisted dehydration and iodine-mediated oxidative C-N bond formations in water. organic-chemistry.org

These novel methodologies represent a significant step forward, providing more accessible, cost-effective, and environmentally friendly pathways to this important class of compounds.

Comprehensive Exploration of Structure-Activity Relationships

A thorough understanding of the Structure-Activity Relationships (SAR) is crucial for designing potent and selective derivatives of researchgate.netbenthamscience.comresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one. SAR studies investigate how specific structural modifications to the molecule influence its biological activity.

For related triazolo-fused systems, research has demonstrated the critical role of substituents at various positions on the heterocyclic core. For instance, in a series of triazolopyrimidine derivatives developed as angiotensin II receptor antagonists, SAR studies revealed that alkyl substituents at the 5- and 7-positions were critical for oral activity. nih.gov Similarly, for triazolo[1,5-a] researchgate.netnih.govmdpi.comtriazine analogues, substituents on a 2-phenyl or 2-benzyl ring were systematically varied to probe their effect on inhibitory activity against thymidine (B127349) phosphorylase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are increasingly used to provide deeper insights. mdpi.com These computational models correlate variations in physicochemical properties with biological activity, helping to predict the potency of new analogues. For example, a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs identified key molecular descriptors like hydrophobicity (slogP) and surface area that significantly influence their anti-malarial activity. mdpi.com Such studies are vital for the rational design of new derivatives with improved therapeutic profiles.

Identification of New Biological Targets and Therapeutic Applications

The versatile researchgate.netbenthamscience.comresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one scaffold has been identified as a key pharmacophore for a wide range of biological targets, leading to diverse therapeutic applications. nih.govnih.gov The parent compound itself is a known intermediate in the synthesis of the antidepressant trazodone. caymanchem.com

Derivatives of this core structure have shown significant potential in various disease areas:

Antimalarial Agents: A novel series of researchgate.netbenthamscience.comresearchgate.nettriazolo[4,3-a]pyridine sulfonamides were designed and evaluated as potential antimalarials, with falcipain-2 identified as a target enzyme. mdpi.com

Antihypertensive Agents: Related triazolopyrimidine derivatives have been developed as potent and orally active angiotensin II receptor antagonists, which are crucial for managing hypertension. nih.gov

Antimicrobial Agents: New derivatives have been synthesized and evaluated for their antimicrobial properties, with molecular docking studies suggesting DNA gyrase B as a potential target. nih.govresearchgate.net

Cancer Therapy: The scaffold has been utilized to develop inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov Additionally, related triazolo[1,5-a] researchgate.netnih.govmdpi.comtriazine derivatives have been explored as anti-angiogenic agents by inhibiting thymidine phosphorylase. nih.gov

The ability of this scaffold to interact with a multitude of biological targets underscores its importance in medicinal chemistry and points toward future discoveries in treating a broad spectrum of diseases. researchgate.net

Advanced Computational Design and Prediction

In silico methods are becoming indispensable tools in the discovery and optimization of researchgate.netbenthamscience.comresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one derivatives. Advanced computational techniques, including molecular docking, virtual screening, and pharmacokinetic predictions, accelerate the design of new drug candidates. mdpi.comresearchgate.net

Molecular docking studies are routinely used to predict the binding orientation of these compounds within the active site of a target protein, helping to elucidate their mechanism of action. nih.govresearchgate.net For instance, docking was used to investigate the interaction of novel triazolopyridine sulfonamides with the enzyme falcipain-2 to guide the design of antimalarial agents. mdpi.com

Virtual screening of large compound libraries against specific biological targets allows for the rapid identification of promising hits. mdpi.comnih.gov This approach was successfully used to identify a researchgate.netbenthamscience.comresearchgate.nettriazolo[4,3-a]pyridine compound as a novel inhibitor of IDO1. nih.gov Furthermore, computational tools are employed to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties, which are critical for evaluating a compound's drug-likeness and potential for clinical success. mdpi.commdpi.com Density Functional Theory (DFT) calculations are also used to analyze the molecular structures, stability, and electronic properties of these derivatives, providing valuable insights for both medicinal chemistry and materials science applications. researchgate.net

Integration into Multifunctional Materials

Beyond their therapeutic applications, derivatives of the researchgate.netbenthamscience.comresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one scaffold are recognized for their high value in material chemistry. researchgate.netnih.gov The unique electronic and structural properties of this heterocyclic system make it an attractive building block for the development of advanced functional materials.

Research into related triazolo-fused systems has demonstrated their potential in optoelectronic applications. For example, the Dimroth rearrangement of tris(triazolo)triazines has been used as a strategy to create isomers with substantially blue-shifted emissions and thermally activated delayed fluorescence (TADF) properties. rsc.org These characteristics are highly desirable for the development of materials used in organic light-emitting diodes (OLEDs).

Additionally, the electron-accepting nature of the triazolopyridine core has been exploited in the design of organic sensitizers for high-performance solar cells. nih.gov The ability to tune the electronic properties through chemical modification makes these compounds promising candidates for integration into a variety of multifunctional materials, from sensors and switches to advanced optical systems. researchgate.net

Exploration of Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral and enantiopure derivatives of researchgate.netbenthamscience.comresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one represents a significant and challenging frontier in its chemical exploration. researchgate.netnih.gov Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit different biological activities, making the ability to synthesize a single enantiomer highly valuable, particularly in drug development. buchler-gmbh.com

Classical synthetic methods have struggled to produce chiral or sterically hindered triazolopyridinones, leaving this area of chemical space largely unexplored. nih.gov However, recent breakthroughs are changing this landscape. An enantiospecific electrochemical rearrangement has been reported for the efficient synthesis of otherwise inaccessible, enantiopure triazolopyridinones. researchgate.netnih.gov This method demonstrates excellent functional group compatibility and is scalable, offering a powerful tool for accessing these complex molecules. researchgate.net

The development of enantioselective synthesis, which selectively produces one enantiomer over the other, is a key process in modern chemistry. buchler-gmbh.comnih.gov The continued exploration of such methods for the triazolopyridinone core will be crucial for investigating the stereospecific interactions of these compounds with biological targets and for developing more potent and safer therapeutic agents.

Further Understanding of Rearrangement Pathways

Molecular rearrangements are fundamental processes in organic chemistry that can be harnessed to create molecular diversity and access novel chemical structures. For triazolo-fused heterocyclic systems, the Dimroth rearrangement is a particularly significant pathway. benthamscience.comwikipedia.org This rearrangement typically involves the interconversion of isomers where endocyclic and exocyclic nitrogen atoms exchange places, often leading to a more thermodynamically stable product. benthamscience.comnih.gov

The Dimroth rearrangement can be influenced by various factors, including pH, temperature, and the presence of specific substituents on the heterocyclic ring. benthamscience.comnih.gov For example, the presence of an acid or base can facilitate the rearrangement of researchgate.netbenthamscience.comresearchgate.nettriazolo[4,3-c]pyrimidines into the more stable researchgate.netbenthamscience.comresearchgate.nettriazolo[1,5-c]pyrimidine isomers. benthamscience.com This isomerization is a key consideration in the synthesis of these compounds, as the initially formed kinetic product can rearrange to the thermodynamic product under certain conditions. researchgate.netnih.gov

In addition to the well-known Dimroth pathway, novel electrochemical rearrangements have been discovered that proceed through different mechanisms, such as oxidative cyclization followed by a 1,2-carbon migration. researchgate.netnih.gov A deeper understanding of these various rearrangement pathways is essential for controlling reaction outcomes and strategically designing synthetic routes to either the kinetic or thermodynamic isomers, which may possess distinct physical or biological properties. rsc.org

Table of Research Findings on researchgate.netbenthamscience.comresearchgate.nettriazolo[4,3-a]pyridin-5(1H)-one and Derivatives

Research AreaKey FindingPrimary Method/TechniquePotential ApplicationReference
Synthetic MethodologyAn electrochemical rearrangement enables efficient and sustainable synthesis of functionalized and enantiopure triazolopyridinones.Electrochemistry, Oxidative CyclizationMedicinal and Material Chemistry researchgate.netnih.gov
Structure-Activity Relationship (SAR)Alkyl substituents at specific positions of the fused ring system are critical for oral activity in related antagonists.Chemical Synthesis, In vitro assaysHypertension Treatment nih.gov
Biological TargetsDerivatives identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).Virtual Screening, Enzyme AssaysCancer Immunotherapy nih.gov
Computational DesignVirtual screening and docking identified novel antimalarial compounds targeting falcipain-2.Molecular Docking, In silico ScreeningAntimalarial Drug Discovery mdpi.com
Materials ScienceDimroth rearrangement of related triazolo-systems yields isomers with deep-blue emission and TADF properties.Chemical Synthesis, Photophysical AnalysisOrganic Light-Emitting Diodes (OLEDs) rsc.org
Rearrangement PathwaysThe Dimroth rearrangement leads to more thermodynamically stable isomers.Mechanistic StudiesSynthetic Strategy, Isomer Control benthamscience.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.